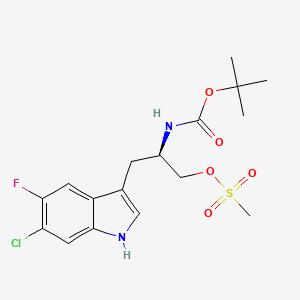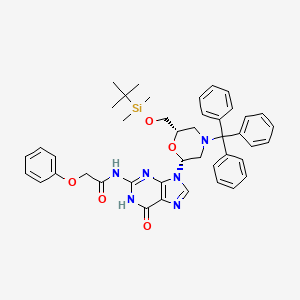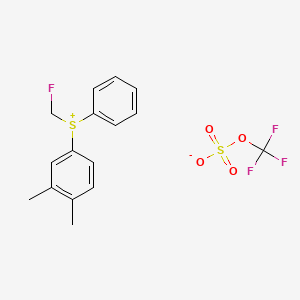![molecular formula C23H28N2O2S2 B11827114 (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンは、その独特の構造的特徴によって特徴付けられる複雑な有機分子です。
準備方法
合成経路と反応条件
(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンの合成は、通常、複数段階の有機反応を伴います。プロセスは、ピロロピリジンコアの調製から始まり、続いてスルホニル基とスルファニル基の導入が行われます。これらの反応で使用される一般的な試薬には、スルホニルクロリド、チオール、および目的の生成物の形成を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するための最適化された反応条件が関与する場合があります。連続フロー合成や自動反応器の使用などの技術により、生産プロセスの効率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製方法が、最終生成物の単離に使用されます。
化学反応の分析
反応の種類
(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化できます。
還元: 還元反応は、硫黄原子の酸化状態を変えるために使用できます。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。反応条件には、通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、および反応速度を向上させる触媒が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応は芳香環に新しい官能基を導入する可能性があります。
科学研究アプリケーション
化学
化学では、(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい化学反応の探索と新規化合物の開発が可能になります。
生物学
生物学研究では、この化合物は、生体高分子との潜在的な相互作用について研究されています。特定のタンパク質や酵素に結合する能力により、生化学経路やメカニズムを調査するための貴重なツールとなっています。
医学
医薬品化学では、(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンは、潜在的な治療用途について探索されています。特定の疾患や状態に対して活性を持つ可能性があり、創薬の候補となります。
工業
産業セクターでは、この化合物は、新素材の開発やさまざまな化学プロセスにおける触媒として使用できます。その独自の特性により、製造から環境修復まで、幅広い用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it suitable for a range of applications, from manufacturing to environmental remediation.
作用機序
(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生化学経路に影響を与える可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定のアプリケーションとコンテキストによって異なります。
類似の化合物との比較
類似の化合物
ピロロピリジン: 異なる置換基を持つ他のピロロピリジン誘導体。
スルホニル化合物: 構造の異なるスルホニル基を含む化合物。
スルファニル化合物: 異なるコアにスルファニル基が結合した分子。
独自性
(2R,4aR,7aS)-2-メチル-6-(4-メチルベンゼンスルホニル)-7a-{[(4-メチルフェニル)スルファニル]メチル}-1H,2H,4aH,5H,6H,7H,7aH-ピロロ[3,4-b]ピリジンの独自性は、官能基と立体化学の特定の組み合わせにあります。この独自の構造は、さまざまな研究および産業用途に適した、独自の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Pyrrolopyridines: Other pyrrolopyridine derivatives with different substituents.
Sulfonyl Compounds: Compounds containing sulfonyl groups with varying structures.
Sulfanyl Compounds: Molecules with sulfanyl groups attached to different cores.
Uniqueness
The uniqueness of (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H28N2O2S2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(2R,4aR,7aS)-2-methyl-7a-[(4-methylphenyl)sulfanylmethyl]-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H28N2O2S2/c1-17-4-10-21(11-5-17)28-16-23-15-25(14-20(23)9-8-19(3)24-23)29(26,27)22-12-6-18(2)7-13-22/h4-13,19-20,24H,14-16H2,1-3H3/t19-,20-,23+/m1/s1 |
InChIキー |
MJSVSWYPJDAZDR-VIZSFHNOSA-N |
異性体SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CSC3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1C=CC2CN(CC2(N1)CSC3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)




![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)

